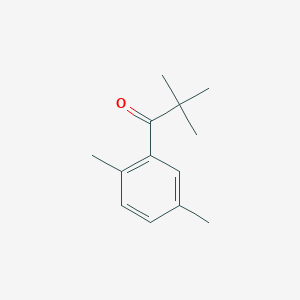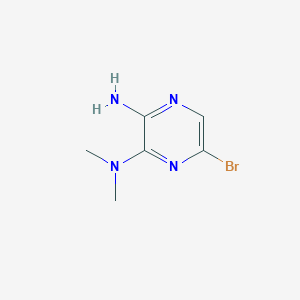
1H-四唑-1-乙酸乙酯
描述
1H-Tetrazole-1-acetic acid, ethyl ester is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their stability and versatility in various chemical reactions. This compound is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with an ethyl ester group attached to the acetic acid moiety. It is a crystalline light yellow powder and is odorless .
科学研究应用
作用机制
Target of Action
Ethyl 2-(tetrazol-1-yl)acetate, also known as 1H-Tetrazole-1-acetic acid, ethyl ester, is a synthetic organic heterocyclic compound . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety . .
Mode of Action
Tetrazoles are known to act as bio-isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that they may interact with their targets in a similar manner to carboxylic acids, potentially binding to the same active sites and exerting similar physiological effects.
Biochemical Pathways
Tetrazoles are known to act as versatile pharmacophores in medicinal chemistry due to the presence of multiple nitrogen atoms in their structure . This suggests that they may be involved in a variety of biochemical pathways, potentially affecting a wide range of physiological processes.
Pharmacokinetics
It is known that tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .
Action Environment
It is known that tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may retain their efficacy and stability under a variety of environmental conditions.
生化分析
Biochemical Properties
1H-Tetrazole-1-acetic acid, ethyl ester plays a significant role in biochemical reactions due to its ability to act as a bioisostere of carboxylic acids. This property allows it to mimic the behavior of carboxylic acids in biological systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with metal ions, which can influence enzyme activity and protein function . Additionally, the tetrazole ring can participate in hydrogen bonding and electrostatic interactions, further affecting biochemical pathways .
Cellular Effects
1H-Tetrazole-1-acetic acid, ethyl ester influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, it may inhibit or activate specific kinases, thereby impacting downstream signaling cascades . Furthermore, 1H-Tetrazole-1-acetic acid, ethyl ester can influence gene expression by interacting with transcription factors or epigenetic regulators . These interactions can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of 1H-Tetrazole-1-acetic acid, ethyl ester involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Alternatively, it can activate enzymes by stabilizing their active conformations. Additionally, 1H-Tetrazole-1-acetic acid, ethyl ester can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Tetrazole-1-acetic acid, ethyl ester can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to degradation, affecting its efficacy. Long-term studies have shown that 1H-Tetrazole-1-acetic acid, ethyl ester can have sustained effects on cellular function, with some changes becoming more pronounced over time
Dosage Effects in Animal Models
The effects of 1H-Tetrazole-1-acetic acid, ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular responses . At higher doses, it can lead to toxic or adverse effects. For example, high doses of 1H-Tetrazole-1-acetic acid, ethyl ester may cause cellular stress, oxidative damage, or disruption of normal cellular functions . Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with its use.
Metabolic Pathways
1H-Tetrazole-1-acetic acid, ethyl ester is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to participate in reactions catalyzed by enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, 1H-Tetrazole-1-acetic acid, ethyl ester can affect the levels of key metabolites, impacting overall cellular metabolism . Understanding its role in metabolic pathways is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of 1H-Tetrazole-1-acetic acid, ethyl ester within cells and tissues are important aspects of its biochemical analysis. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. For example, 1H-Tetrazole-1-acetic acid, ethyl ester may bind to intracellular proteins, affecting its distribution within different cellular compartments . These interactions can impact its overall activity and function.
Subcellular Localization
The subcellular localization of 1H-Tetrazole-1-acetic acid, ethyl ester is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production . Understanding its subcellular localization provides insights into its specific roles within the cell.
准备方法
1H-Tetrazole-1-acetic acid, ethyl ester can be synthesized through several methods. One common approach involves the reaction of a glycine ester salt or glycine with an orthocarboxylic acid ester and a compound containing the azide group. Trimethylsilyl azide is often used as the azide source in this reaction . The reaction typically proceeds under mild conditions, and the product can be isolated through standard purification techniques such as recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and minimizing the use of hazardous reagents and solvents .
化学反应分析
1H-Tetrazole-1-acetic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted tetrazole derivatives .
相似化合物的比较
1H-Tetrazole-1-acetic acid, ethyl ester can be compared with other tetrazole derivatives such as:
1H-Tetrazole-5-acetic acid, ethyl ester: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Substituted 1H-Tetrazoles: These compounds have different substituents at the 5-position, affecting their chemical properties and uses.
Tetrazole-1-acetic acid: The parent compound without the ethyl ester group, which has different solubility and reactivity characteristics.
The uniqueness of 1H-Tetrazole-1-acetic acid, ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
属性
IUPAC Name |
ethyl 2-(tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPQKCXNIIWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559986 | |
| Record name | Ethyl (1H-tetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26240-90-4 | |
| Record name | 1H-Tetrazole-1-acetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26240-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1H-tetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Tetrazole-1-acetic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)










